molecular formula C10H11NO3S B8306505 N-(1-Oxo-indan-5-yl)-methanesulfonamide

N-(1-Oxo-indan-5-yl)-methanesulfonamide

Cat. No. B8306505
M. Wt: 225.27 g/mol
InChI Key: UWDDYEVYLGVXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08153671B2

Procedure details

A sample of 5-Amino-indan-1-one (100 mg, 0.68 mmol) is treated with a solution pyridine (59 mg, 0.75 mmol) in a mixture of dichloromethane (1.5 mL) and tetrahydrofuran (1.5 mL). The reaction is then cooled in an ice bath. A solution of methanesulfonyl chloride (86 mg, 0.75 mmol) in tetrahydrofuran (1.5 mL) is added dropwise and the reaction is allowed to stir for 2 hours at ice bath temperature and overnight at room temperature. The reaction is diluted with ethyl acetate and extracted twice with 1 M HCl. The organics are dried over MgSO4 and the solvent is removed to afford the title material (64 mg, 42% yield) which is not purified but carried on as is: LC/MS calculated for [M+H]+ C10H11NO3S: 226.0, found: 226.0.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.N1C=CC=CC=1.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>ClCCl.O1CCCC1.C(OCC)(=O)C>[O:11]=[C:7]1[C:8]2[C:4](=[CH:3][C:2]([NH:1][S:19]([CH3:18])(=[O:21])=[O:20])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1C=C2CCC(C2=CC1)=O
Name
Quantity
59 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
86 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 2 hours at ice bath temperature and overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 1 M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1CCC2=CC(=CC=C12)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.